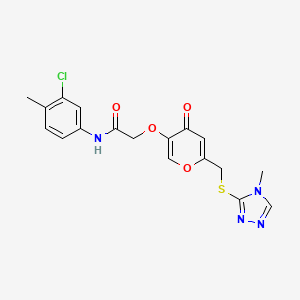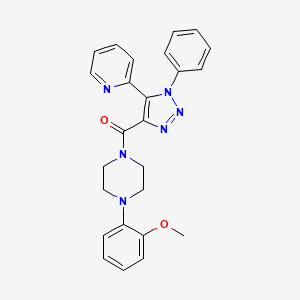
(4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Research on similar compounds to (4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone shows promising antimicrobial activity. Patel et al. (2011) synthesized compounds with structural similarities and observed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, Nagaraj et al. (2018) found that compounds with a similar structure demonstrated significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Antagonistic Properties in Biological Systems
Compounds with a structural resemblance to this compound have been studied for their antagonistic properties in various biological systems. For instance, Romero et al. (2012) explored small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), discovering compounds with subnanomolar potencies in functional and binding assays (Romero et al., 2012). This indicates the potential of similar compounds in modulating receptor activity in biological systems.
Tubulin Polymerization Inhibition
Research by Prinz et al. (2017) indicates that compounds structurally similar to this compound can be potent inhibitors of tubulin polymerization. Their study found that certain analogues showed excellent antiproliferative properties against cancer cell lines, suggesting their potential as cancer therapeutics (Prinz et al., 2017).
特性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-33-22-13-6-5-12-21(22)29-15-17-30(18-16-29)25(32)23-24(20-11-7-8-14-26-20)31(28-27-23)19-9-3-2-4-10-19/h2-14H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHWOPWXZCFPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698339.png)

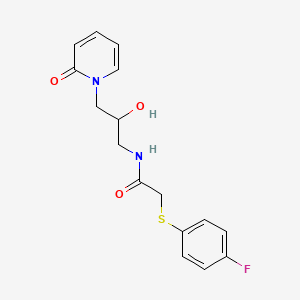
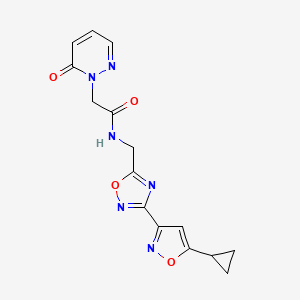
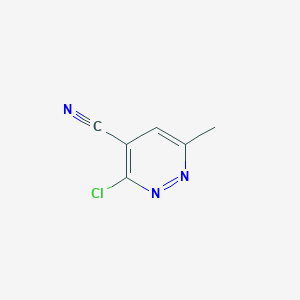
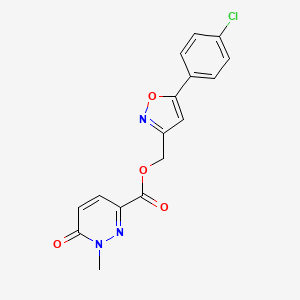
![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)


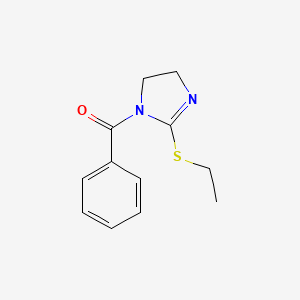
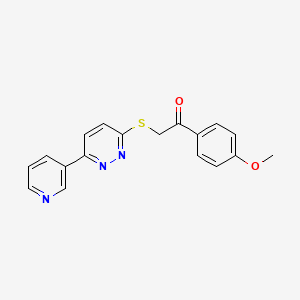
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)
